molecular formula C14H18F3NO5 B1402820 3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate CAS No. 1361115-28-7

3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate

Cat. No.: B1402820
CAS No.: 1361115-28-7
M. Wt: 337.29 g/mol
InChI Key: JRINSLYDYFDRPN-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate is a chemical compound with the molecular formula C14H20F3NO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a 3,5-dimethoxybenzyl group and a trifluoroacetate moiety

Scientific Research Applications

3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate typically involves the following steps:

    Formation of 3,5-Dimethoxybenzyl Alcohol: This is achieved through the methylation of 3,5-dihydroxybenzyl alcohol using methyl iodide in the presence of a base such as potassium carbonate.

    Preparation of 3-[(3,5-Dimethoxybenzyl)oxy]azetidine: The 3,5-dimethoxybenzyl alcohol is then reacted with azetidine in the presence of a suitable base, such as sodium hydride, to form the desired azetidine derivative.

    Formation of Trifluoroacetate Salt: The final step involves the reaction of 3-[(3,5-Dimethoxybenzyl)oxy]azetidine with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted azetidine derivatives.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[(3,5-Dimethoxybenzyl)oxy]phenylboronic acid: Similar in structure but contains a boronic acid group instead of an azetidine ring.

    3,5-Dimethoxybenzyl alcohol: Lacks the azetidine ring and trifluoroacetate moiety.

    3-[(3,5-Dimethoxybenzyl)oxy]azetidine: Similar but without the trifluoroacetate group.

Uniqueness

3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate is unique due to the presence of both the azetidine ring and the trifluoroacetate moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(3,5-dimethoxyphenyl)methoxy]azetidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.C2HF3O2/c1-14-10-3-9(4-11(5-10)15-2)8-16-12-6-13-7-12;3-2(4,5)1(6)7/h3-5,12-13H,6-8H2,1-2H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRINSLYDYFDRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COC2CNC2)OC.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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